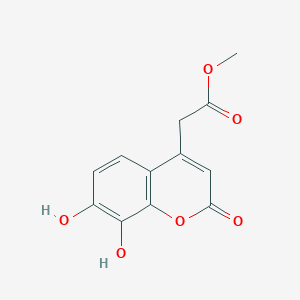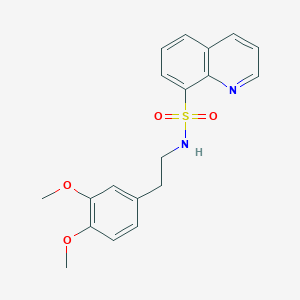
(2-(3,4-Dimethoxyphenyl)ethyl)(8-quinolylsulfonyl)amine
カタログ番号 B2583416
CAS番号:
321720-14-3
分子量: 372.44
InChIキー: NKJYASUTGHQTJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)ethyl)(8-quinolylsulfonyl)amine, also known as 2-(3,4-dimethoxybenzyl)quinolyl sulfonamide, is a unique compound with a wide range of scientific research applications. This compound has been used in a variety of studies, ranging from drug development to biochemical and physiological research.
科学的研究の応用
Crystal Structure and Molecular Interactions
- A study on the co-crystal of related compounds explored their crystal structures, demonstrating how molecular interactions, such as hydrogen bonds, contribute to forming helical chain structures. This insight can be pivotal in materials science, particularly in designing novel materials with specific properties (Asiri et al., 2011).
Anticancer Applications
- The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, incorporating a similar dimethoxyphenyl component, were investigated for their potential as anticancer agents. Some compounds showed potent cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Deady et al., 2003).
Synthetic Chemistry and Chiral Auxiliaries
- Research into chiral amines related to the compound of interest underlines their utility as chiral auxiliaries in asymmetric synthesis, facilitating the selective formation of desired stereoisomers. This application is crucial in developing pharmaceuticals where the activity can significantly depend on the molecule's chirality (Kohara et al., 1999).
Conformational Studies and Dopamine Analogues
- Studies on bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues provide insights into designing molecules with potential applications in neuroscience, exploring the relationship between molecular structure and biological activity (Gentles et al., 1991).
Disease-Modifying Antirheumatic Drugs
- The synthesis and activity of metabolites of a compound structurally similar to the one revealed insights into the mechanisms of disease-modifying antirheumatic drugs (DMARDs), with implications for treating conditions such as rheumatoid arthritis (Baba et al., 1998).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-24-16-9-8-14(13-17(16)25-2)10-12-21-26(22,23)18-7-3-5-15-6-4-11-20-19(15)18/h3-9,11,13,21H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJYASUTGHQTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![7-Fluoro-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2583333.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B2583335.png)
![2,4-dichloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2583336.png)
![2-{4-[1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2583337.png)
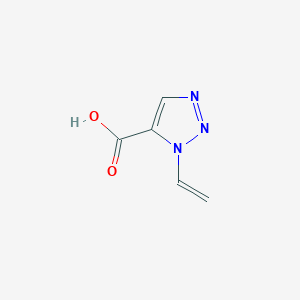
![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)
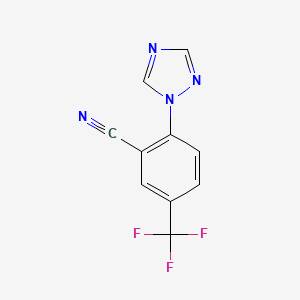
![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2583343.png)

![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)
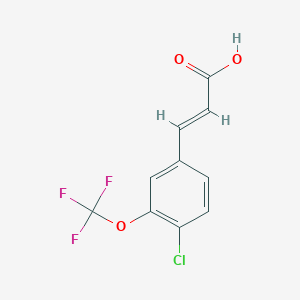

![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)
